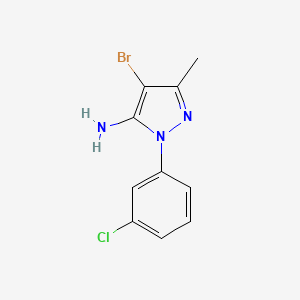

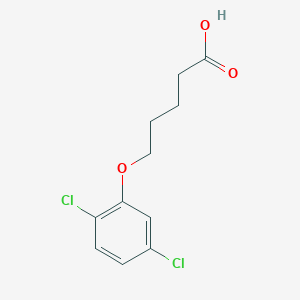

![molecular formula C20H13BrCl2N4O2S B12115406 4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)

4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Brom-N-[3-(2,4-Dichloranilino)chinoxalin-2-yl]benzolsulfonamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinoxalinkern, eine Benzolsulfonamidgruppe und mehrere Halogensubstitutionen umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-N-[3-(2,4-Dichloranilino)chinoxalin-2-yl]benzolsulfonamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beginnt mit der Herstellung des Chinoxalinkern, gefolgt von der Einführung der Benzolsulfonamidgruppe und den Halogensubstitutionen. Zu den wichtigsten Schritten gehören:

Bildung des Chinoxalinkern: Dies kann durch die Kondensation von o-Phenylendiamin mit einem geeigneten Diketon unter sauren Bedingungen erfolgen.

Einführung der Benzolsulfonamidgruppe: Dieser Schritt beinhaltet die Reaktion des Chinoxalinzwischenprodukts mit Benzolsulfonylchlorid in Gegenwart einer Base wie Triethylamin.

Halogensubstitution: Der letzte Schritt umfasst die Bromierungs- und Chlorierungsreaktionen unter Verwendung von Reagenzien wie Brom und Thionylchlorid.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Brom-N-[3-(2,4-Dichloranilino)chinoxalin-2-yl]benzolsulfonamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Halogenatome (Brom und Chlor) können mit anderen funktionellen Gruppen unter Verwendung nucleophiler oder elektrophiler Reagenzien substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden, und reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktionsreaktionen: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen verschiedene substituierte Chinoxalinderivate ergeben, während Oxidationsreaktionen Sulfoxide oder Sulfone produzieren können.

Wissenschaftliche Forschungsanwendungen

4-Brom-N-[3-(2,4-Dichloranilino)chinoxalin-2-yl]benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird wegen seines Potenzials als Antikrebsmittel untersucht, da es bestimmte Enzyme und Signalwege hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.

Biologie: Die Verbindung wird in biochemischen Assays verwendet, um Protein-Ligand-Wechselwirkungen und Enzymhemmung zu untersuchen.

Industrielle Anwendungen: Es dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, die in Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 4-Brom-N-[3-(2,4-Dichloranilino)chinoxalin-2-yl]benzolsulfonamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch der Zugang des Substrats blockiert oder die Enzymkonformation verändert wird. Diese Hemmung kann wichtige zelluläre Prozesse stören und zu therapeutischen Wirkungen bei Krankheiten wie Krebs führen.

Wirkmechanismus

The mechanism of action of 4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key cellular processes, leading to therapeutic effects in diseases like cancer.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Brom-2-((E)-{[(2,3-Dichloranilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-Dimethoxybenzoat

- 4-Brom-2-(2-((3,4-Dichloranilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-Methylbenzoat

Einzigartigkeit

4-Brom-N-[3-(2,4-Dichloranilino)chinoxalin-2-yl]benzolsulfonamid ist aufgrund seiner spezifischen Kombination aus einem Chinoxalinkern und einer Benzolsulfonamidgruppe mit mehreren Halogensubstitutionen einzigartig. Diese einzigartige Struktur verleiht ihm eine besondere chemische Reaktivität und biologische Aktivität, wodurch es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen wird.

Eigenschaften

Molekularformel |

C20H13BrCl2N4O2S |

|---|---|

Molekulargewicht |

524.2 g/mol |

IUPAC-Name |

4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C20H13BrCl2N4O2S/c21-12-5-8-14(9-6-12)30(28,29)27-20-19(24-16-10-7-13(22)11-15(16)23)25-17-3-1-2-4-18(17)26-20/h1-11H,(H,24,25)(H,26,27) |

InChI-Schlüssel |

DBJNWSDMGVPJFX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC4=C(C=C(C=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

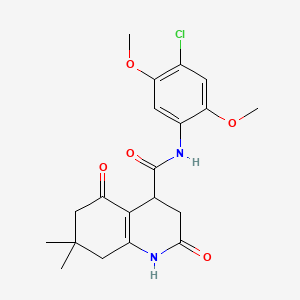

![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)

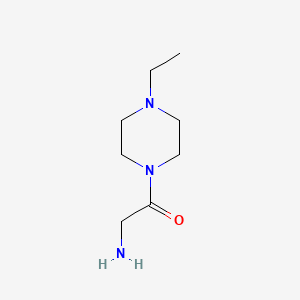

![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)

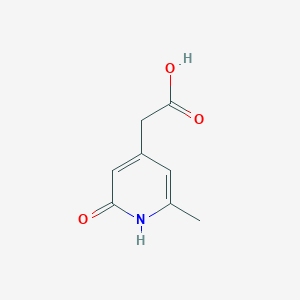

![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)

![Thieno[3,2-b]pyridine-5-carbaldehyde](/img/structure/B12115388.png)

![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)